
1,2,3,3A,4,5-Hexahydroacephenanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3A,4,5-Hexahydroacephenanthrylene is a polycyclic hydrocarbon with a unique structure that includes a partially hydrogenated phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene can be synthesized through several methods. One common approach involves the hydrogenation of acenaphthylene under high pressure and temperature conditions. Catalysts such as palladium on carbon or platinum oxide are often used to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1,2,3,3A,4,5-Hexahydroacephenanthrylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism by which 1,2,3,3A,4,5-Hexahydroacephenanthrylene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, although detailed mechanisms are still under investigation.
類似化合物との比較
Acenaphthylene: A precursor to 1,2,3,3A,4,5-Hexahydroacephenanthrylene, with a similar polycyclic structure but lacking hydrogenation.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar core structure but fully aromatic.
Tetrahydroacenaphthylene: A partially hydrogenated derivative of acenaphthylene, similar in structure but with different hydrogenation levels.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or less hydrogenated counterparts. This uniqueness makes it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
23069-19-4 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1,2,3,3a,4,5-hexahydroacephenanthrylene |
InChI |
InChI=1S/C16H16/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-2,4,6,10-11H,3,5,7-9H2 |
InChIキー |
SCNXIVKTWBKBEL-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC3=CC4=CC=CC=C4C(=C23)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


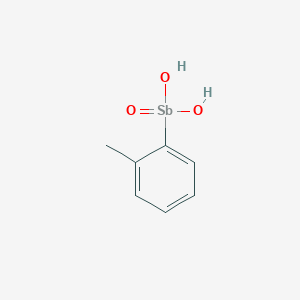
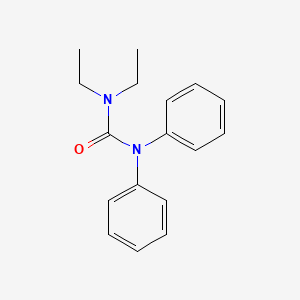
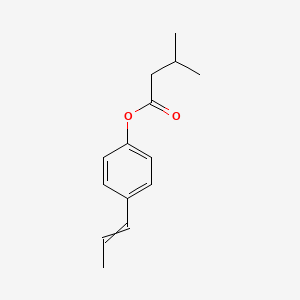
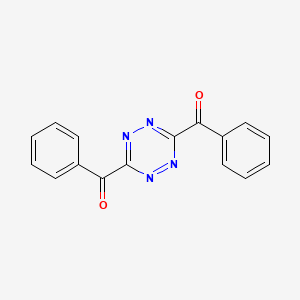
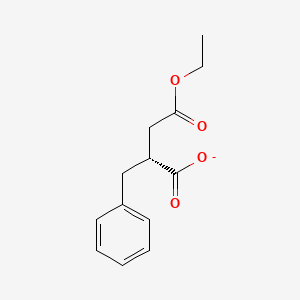
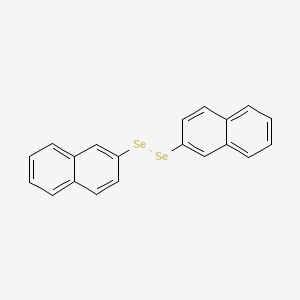
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

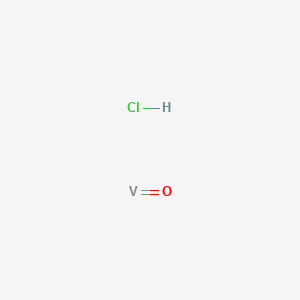
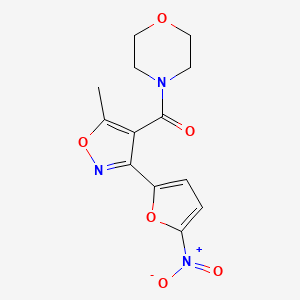
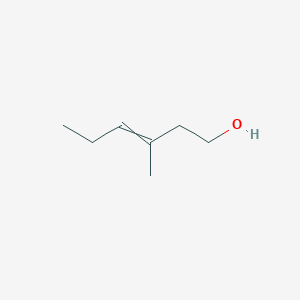
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
